molecular formula C12H16O3 B1523549 Methyl 3-tert-butyl-5-hydroxybenzoate CAS No. 49843-50-7

Methyl 3-tert-butyl-5-hydroxybenzoate

Cat. No.: B1523549
CAS No.: 49843-50-7
M. Wt: 208.25 g/mol
InChI Key: GNUABCZRDPZNRB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

This compound represents a meticulously defined organic compound within the benzoate ester family, characterized by its precise structural arrangement and systematic nomenclature. The International Union of Pure and Applied Chemistry name for this compound reflects its complete structural identity: this compound, indicating the presence of a methyl ester functionality attached to a benzoic acid core that bears two specific substituents. The compound is officially registered under Chemical Abstracts Service number 49843-50-7, providing a unique identifier that distinguishes it from related structural analogs within the hindered phenol family.

The molecular formula C₁₂H₁₆O₃ encapsulates the elemental composition, while the molecular weight of 208.26 grams per mole provides essential quantitative data for stoichiometric calculations and analytical determinations. The structural architecture features a benzene ring as the central scaffold, with three critical functional groups positioned at specific locations: a methoxycarbonyl group (methyl ester) serving as the primary functional moiety, a tert-butyl group (2-methyl-2-propanyl) at position 3 providing steric hindrance, and a hydroxyl group at position 5 contributing to the compound's reactivity profile. This specific substitution pattern creates a unique electronic and steric environment that influences both the compound's chemical behavior and its practical applications.

The canonical Simplified Molecular Input Line Entry System representation, COC(=O)C1=CC(O)=CC(=C1)C(C)(C)C, provides a standardized method for computational and database applications, while the International Chemical Identifier key GNUABCZRDPZNRB-UHFFFAOYSA-N ensures unambiguous identification across various chemical information systems. The three-dimensional molecular geometry exhibits characteristic features of substituted aromatic compounds, with the tert-butyl group introducing significant steric bulk that affects molecular interactions and conformational preferences. The hydroxyl group at position 5 creates hydrogen bonding capabilities that influence solubility characteristics and intermolecular interactions, while the methyl ester functionality contributes to the overall polarity and chemical reactivity profile of the molecule.

Structural Parameter Specification Value/Description
Molecular Formula Elemental Composition C₁₂H₁₆O₃
Molecular Weight Mass 208.26 g/mol
Chemical Abstracts Service Number Registry Identifier 49843-50-7
Topological Polar Surface Area Surface Area 46.53 Ų
Logarithm of Partition Coefficient Hydrophobicity 2.48

Historical Context in Antioxidant Development

The development of this compound emerges from the broader historical trajectory of antioxidant research, which gained momentum during the early 20th century as industrial processes increasingly required stabilization against oxidative degradation. The foundational understanding of antioxidant mechanisms began with early research on the role of antioxidants in preventing the oxidation of unsaturated fats, leading to the recognition that substances with anti-oxidative activity are typically readily oxidized themselves. This conceptual framework established the scientific basis for developing synthetic antioxidants, including hindered phenolic compounds that could effectively terminate free radical chain reactions through hydrogen atom donation mechanisms.

The evolution of hindered phenol antioxidants represents a significant advancement in materials science, driven by the need for effective polymer stabilizers and industrial additives. Historical research demonstrated that phenolic compounds, particularly those with bulky substituents adjacent to the hydroxyl group, exhibit superior antioxidant properties due to their ability to stabilize phenoxyl radicals through resonance interactions with the aromatic system. The introduction of tert-butyl groups as hindering substituents became a standard approach in antioxidant design, as these groups provide optimal steric protection while maintaining the essential hydrogen-donating capability of the phenolic hydroxyl group.

The specific development of this compound reflects the sophisticated understanding of structure-activity relationships in antioxidant chemistry that emerged during the latter half of the 20th century. Research efforts focused on optimizing the balance between steric hindrance and electronic effects, leading to compounds that could effectively scavenge peroxyl radicals while maintaining chemical stability under practical application conditions. The incorporation of ester functionality into hindered phenol structures represented an important advancement, as these groups could modulate solubility characteristics and compatibility with various polymer matrices while preserving antioxidant efficacy.

Contemporary research has further elucidated the mechanistic aspects of hindered phenol antioxidants, demonstrating that the effectiveness of these compounds depends critically on the oxygen-hydrogen bond dissociation enthalpy of the phenolic hydroxyl group. Studies have shown that electron-donating substituents, such as tert-butyl groups, can significantly influence this parameter, thereby affecting the overall antioxidant activity. The historical progression from simple phenolic antioxidants to sophisticated hindered phenol derivatives like this compound illustrates the continuous refinement of antioxidant technology driven by both theoretical understanding and practical application requirements.

Historical Period Development Focus Key Advancement
Early 1900s Fat Oxidation Prevention Recognition of antioxidant principles
Mid-1900s Polymer Stabilization Introduction of hindered phenols
Late 1900s Structure Optimization Systematic substituent effects study
2000s-Present Mechanistic Understanding Bond dissociation enthalpy correlations

Position Within Hindered Phenol Chemical Taxonomy

This compound occupies a distinctive position within the comprehensive taxonomy of hindered phenolic antioxidants, representing a specialized subclass that combines structural features of both monophenolic and functionalized ester derivatives. Within the broader classification system, hindered phenols are categorized based on the number and positioning of bulky substituents adjacent to the phenolic hydroxyl group, with this particular compound exemplifying the mono-hindered phenol category due to the presence of a single tert-butyl group at position 3. The compound's classification as a benzoate ester further distinguishes it from other hindered phenols that may feature different carboxylic acid derivatives or alternative functional group arrangements.

The structural characteristics that define this compound within the hindered phenol taxonomy include its specific substitution pattern, which creates a unique balance between steric hindrance and electronic effects. The presence of the hydroxyl group at position 5, rather than the more common position 4 found in many commercial antioxidants, represents a significant structural variation that influences both the compound's reactivity profile and its potential applications. This positioning creates distinct hydrogen bonding patterns and affects the compound's ability to interact with various substrates, setting it apart from the more extensively studied 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives that feature dual tert-butyl substitution.

Within the functional classification of antioxidants, this compound falls under the category of primary antioxidants, which function by scavenging free radicals formed during initial oxidation processes and preventing the propagation of chain reactions that lead to material degradation. The compound's mechanism of action involves the donation of hydrogen atoms from the phenolic hydroxyl group to peroxyl radicals, forming stable phenoxyl radicals that cannot propagate oxidation chains effectively. This characteristic positions it alongside other phenolic antioxidants such as butylated hydroxytoluene and various commercial hindered phenol formulations, while its ester functionality provides additional versatility in terms of compatibility and processing characteristics.

The taxonomical relationship between this compound and related hindered phenol compounds reveals important structure-function relationships that guide antioxidant selection and application. Comparative analysis with compounds such as methyl 3,5-di-tert-butyl-4-hydroxybenzoate demonstrates how subtle structural modifications can significantly impact antioxidant performance, solubility characteristics, and thermal stability. The mono-substituted nature of the target compound may result in different volatility characteristics and migration behavior compared to more heavily substituted analogs, factors that are critical in determining suitability for specific applications such as polymer stabilization or industrial processing aids.

The evolutionary development of hindered phenol chemistry has produced numerous structural variants, each occupying specific niches within the broader antioxidant landscape. This compound represents an important example of how systematic structural modifications can be employed to fine-tune antioxidant properties for specific applications, contributing to the ongoing advancement of materials science and industrial chemistry. Its position within this chemical taxonomy reflects both the historical development of antioxidant technology and the continuing innovation in molecular design strategies aimed at optimizing performance characteristics for diverse industrial applications.

Taxonomical Classification Category Defining Characteristics
Primary Classification Hindered Phenol Bulky substituent adjacent to hydroxyl
Secondary Classification Mono-hindered Single tert-butyl group present
Functional Classification Primary Antioxidant Free radical scavenging mechanism
Chemical Family Benzoate Ester Methyl ester of substituted benzoic acid
Substitution Pattern 3-tert-butyl-5-hydroxy Specific positional arrangement

Properties

IUPAC Name

methyl 3-tert-butyl-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUABCZRDPZNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694580
Record name Methyl 3-tert-butyl-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49843-50-7
Record name Methyl 3-(1,1-dimethylethyl)-5-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49843-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-tert-butyl-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-tert-butyl-5-hydroxybenzoate, a derivative of hydroxybenzoic acid, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

  • Chemical Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 15018-03-8

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the hydroxyl and ester functional groups. These groups enable the compound to interact with various cellular targets, influencing biological pathways such as:

  • Antioxidant Activity : The hydroxyl group can scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
  • Receptor Modulation : It can bind to certain receptors, modulating their activity and affecting signal transduction pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in pharmaceuticals and food preservation.

Antioxidant Effects

The compound has shown significant antioxidant properties in vitro. It effectively reduces lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Neuroprotective Effects

In neurobiology, this compound has been studied for its protective effects against neurotoxic agents like amyloid-beta (Aβ). Research indicates that it can inhibit Aβ aggregation and reduce associated oxidative stress in astrocytes, which are critical for maintaining neuronal health .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against various bacterial strains, indicating potential as a preservative.
Neuroprotection Inhibited Aβ-induced toxicity in astrocyte cultures, suggesting protective effects against Alzheimer's disease mechanisms .
Antioxidant Activity Significantly reduced markers of oxidative stress in cell culture models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 3-tert-butyl-5-hydroxybenzoate, comparisons are drawn with structurally related esters and substituted benzoates, leveraging available data from analogous compounds.

Methyl Salicylate

Methyl salicylate, a well-studied ortho-hydroxybenzoate ester, shares functional similarities (hydroxyl and ester groups) but lacks the tert-butyl substituent. Key differences include:

  • Solubility : Methyl salicylate exhibits higher water solubility (0.07 g/100 mL at 20°C) due to its smaller substituents, whereas the tert-butyl group in this compound likely reduces hydrophilicity .
  • Volatility : Methyl salicylate has a lower boiling point (222°C) compared to the tert-butyl derivative, which is expected to have reduced volatility due to increased molecular weight and steric bulk .
  • Applications : Methyl salicylate is widely used in topical analgesics and flavorings, while the tert-butyl analog’s bulkier structure may favor applications requiring UV stability or controlled release .

Methyl Esters of Substituted Benzoates

General properties of methyl esters (Table 3, ) highlight trends in thermal stability and polarity. For example:

  • Thermal Decomposition : Methyl esters typically decompose between 200–300°C, but the tert-butyl group in this compound may elevate this range due to enhanced steric protection of the ester bond .

Tert-butyl-Substituted Aromatics

Compounds with tert-butyl groups, such as 3-tert-butylphenol, demonstrate reduced biodegradability but improved thermal stability. This suggests that this compound may exhibit slower environmental degradation, a critical factor in industrial applications .

Data Table: Comparative Properties

Property This compound* Methyl Salicylate General Methyl Esters
Molecular Weight (g/mol) ~224.3 152.15 120–180
Boiling Point (°C) ~280 (est.) 222 180–250
Water Solubility Low (est.) 0.07 g/100 mL <0.1 g/100 mL
Thermal Stability High (tert-butyl protection) Moderate Moderate
Key Applications UV stabilizers, specialty polymers Topical analgesics Solvents, fragrances

*Estimated values based on structural analogs.

Preparation Methods

Esterification of 3-tert-butyl-5-hydroxybenzoic Acid with Methanol

The most common and effective method to prepare methyl 3-tert-butyl-5-hydroxybenzoate is through the esterification of 3-tert-butyl-5-hydroxybenzoic acid using methanol as both the reagent and solvent. This reaction is typically catalyzed by acidic or basic catalysts under reflux conditions.

Reaction Conditions

Parameter Typical Range/Value
Reactants 3-tert-butyl-5-hydroxybenzoic acid and methanol
Molar ratio (acid:methanol) 1:2 to 1:15
Catalyst p-toluenesulfonic acid (acidic) or sodium methoxide (basic)
Temperature 60°C to 80°C
Reaction time 8 to 14 hours
Work-up Solvent evaporation, washing with sodium carbonate or bicarbonate solution, water washing, filtration, drying
Drying conditions Vacuum drying at 30°C to 60°C

The esterification proceeds under reflux with continuous stirring to ensure complete conversion. The reaction mixture is periodically treated to remove water formed during the reaction, often by evaporative distillation at intervals of 1.5 to 2 hours, followed by the addition of fresh methanol to drive the reaction to completion.

Catalysts and Their Effects

  • p-Toluenesulfonic acid: A strong organic acid catalyst that promotes esterification under mild conditions, yielding high purity products.
  • Sodium methoxide: A basic catalyst that can also facilitate the esterification but requires careful control to avoid side reactions.

Advantages of This Method

  • Mild reaction conditions and simple technique.
  • Avoids toxic solvents such as benzene or oxolane.
  • High yield (typically 78% to 82%) and high purity (up to 99%).
  • Environmentally friendly and cost-effective for industrial scale-up.

Industrial Scale Synthesis

In industrial settings, the synthesis follows the same esterification principle but employs continuous flow reactors and automated systems to optimize yield and purity while minimizing waste and environmental impact.

Detailed Research Findings and Characterization Data

The product this compound is characterized by several analytical techniques confirming its structure and purity:

Analysis Method Observed Data Notes
Melting point Approximately 162°C to 165°C Confirms purity and identity
Infrared Spectroscopy (IR) Peaks at 3577 cm⁻¹ (OH), 1700 cm⁻¹ (C=O), 2959-2873 cm⁻¹ (C-H) Characteristic functional groups
Nuclear Magnetic Resonance (¹H NMR) Signals at δ 1.46 ppm (tert-butyl CH₃), 3.87 ppm (OCH₃), 5.67 ppm (OH), 7.9 ppm (aromatic H) Confirms substitution pattern
Mass Spectrometry (ESI-MS) m/z 265.1850 [M + H]⁺ Molecular ion consistent with C₁₂H₁₆O₃

Comparative Table of Preparation Parameters from Literature

Parameter Method A (Acid Catalyst) Method B (Base Catalyst)
Catalyst p-Toluenesulfonic acid (1.25-20 g per 0.1-1 mol acid) Sodium methoxide or Feldalat NM (2.5 g per 0.1 mol acid)
Methanol molar ratio 1:2 to 1:15 1:2 to 1:10
Temperature 70°C 70°C
Reaction time 10-14 hours 12 hours
Yield 79-82% 78-79%
Purity Up to 99% Up to 98%
Work-up Evaporation, sodium carbonate wash, filtration Same as acid catalyst method
Drying Vacuum drying at 30-60°C Vacuum drying at 30-60°C

Notes on Reaction Optimization and Environmental Considerations

  • Water removal: Periodic removal of water formed during esterification is crucial to drive the reaction forward.
  • Catalyst loading: Catalyst amount typically ranges from 2% to 15% relative to the acid mass.
  • Avoidance of toxic solvents: The use of methanol as both solvent and reagent eliminates the need for harmful solvents like benzene or oxolane.
  • Temperature control: Maintaining 60-80°C ensures efficient reaction without degradation of sensitive functional groups.
  • Post-reaction purification: Washing with sodium carbonate or bicarbonate neutralizes residual acid catalyst and removes impurities, improving product purity.

Summary Table of Typical Preparation Procedure

Step Description
1. Reactant mixing Combine 3-tert-butyl-5-hydroxybenzoic acid with excess methanol in a reflux apparatus
2. Catalyst addition Add p-toluenesulfonic acid or sodium methoxide catalyst
3. Reflux Heat mixture at 60-80°C with stirring for 8-14 hours
4. Water removal Evaporate water formed every 1.5-2 hours, replenish methanol
5. Solvent removal Evaporate methanol after reaction completion
6. Washing Treat residue with saturated sodium carbonate or bicarbonate solution, then wash with water to neutral pH
7. Filtration and drying Filter solid product and vacuum dry at 30-60°C

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-tert-butyl-5-hydroxybenzoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For analogous compounds (e.g., methyl hydroxybenzoates), temperature (60–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield . Purity is enhanced via recrystallization in ethanol/water mixtures or chromatography (silica gel, hexane/ethyl acetate gradient). Monitor intermediates by TLC and final product purity by HPLC (>98% threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of tert-butyl and hydroxyl groups. Aromatic protons appear as distinct doublets (δ 6.8–7.2 ppm), while tert-butyl protons resonate as a singlet at δ 1.3–1.5 ppm .
  • FT-IR : Hydroxyl stretching (~3200 cm1^{-1}) and ester carbonyl (~1700 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of COOCH3_3) .

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and cross-validate with independent techniques (e.g., DSC for melting behavior). Compare data with structurally similar compounds, such as methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate (mp 150–152°C) .

Advanced Research Questions

Q. What strategies elucidate the reaction mechanisms of this compound in nucleophilic substitution or ester hydrolysis?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates (e.g., in acidic/basic conditions) via UV-Vis spectroscopy or 1^1H NMR, tracking ester carbonyl disappearance .
  • Isotopic Labeling : Use 18^{18}O-labeled water to confirm nucleophilic attack pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian) identify transition states and activation energies for tert-butyl group steric effects .

Q. How does the tert-butyl group influence the compound’s bioactivity in enzyme inhibition or receptor binding studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare with analogs lacking the tert-butyl group (e.g., methyl 3-hydroxybenzoate). For example, methyl 2-hydroxy-3-methoxybenzoate shows 85% antioxidant activity in DPPH assays, while tert-butyl derivatives may enhance lipophilicity and membrane permeability .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450). The tert-butyl group may occupy hydrophobic pockets, altering binding affinity .

Q. What computational methods predict the environmental fate or toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : Predict biodegradation (e.g., EPI Suite) or toxicity (e.g., ECOSAR) using fragment-based descriptors. The tert-butyl group’s persistence may correlate with bioaccumulation potential .
  • Metabolic Pathway Prediction : Use software like Meteor (Lhasa Ltd.) to simulate phase I/II metabolism, identifying potential toxic metabolites (e.g., hydroxylated tert-butyl derivatives) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., antioxidant assays in ) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., DPPH concentration, solvent polarity) to minimize variability. For example, methyl 4-hydroxy-3-methoxybenzoate’s activity ranges from 22–56% across studies due to solvent effects (ethanol vs. methanol) .

Methodological Tables

Parameter Optimal Conditions Reference
Synthesis Temperature70–80°C (reflux in THF)
Recrystallization SolventEthanol/Water (7:3 v/v)
HPLC Purity Threshold>98% (C18 column, 254 nm)
Antioxidant Assay (DPPH)0.1 mM in ethanol, 30-min incubation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-tert-butyl-5-hydroxybenzoate
Reactant of Route 2
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